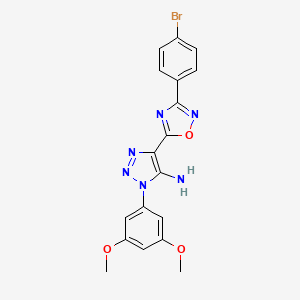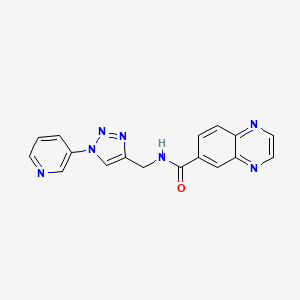
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide" is a heterocyclic molecule that likely exhibits biological activity due to the presence of multiple pharmacophoric elements such as the pyridine, triazole, and quinoxaline moieties. These structural features are common in various compounds that have been synthesized and evaluated for different biological activities, including kinase inhibition, diuretic effects, and inotropic activity .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of carboxamide linkages and the construction of heterocyclic systems. For instance, the synthesis of 3-quinoline carboxamides as ATM kinase inhibitors involves the amidation of quinoline derivatives with various amines . Similarly, the synthesis of N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamides is achieved by amidation of the corresponding ethyl ester with arylalkylamines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds, such as the 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides, is characterized by the presence of a triazole ring fused to a quinoline moiety, which is similar to the triazole and quinoxaline components of the target compound . The planarity of the quinoline unit and the dihedral angles formed with adjacent rings, as observed in the structure of "1-{5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}ethanone," could be indicative of the conformational preferences of the target compound .
Chemical Reactions Analysis
The chemical reactivity of the compound is likely to be influenced by the functional groups present. For example, the carboxamide linkage could be involved in hydrogen bonding interactions, as seen in the crystal structure of related compounds . The presence of a triazole ring could also imply potential reactivity towards nucleophiles or electrophiles, depending on the substitution pattern and the electronic nature of the ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The planarity of the quinoline and triazole units could affect the compound's ability to stack in the solid state, influencing its crystal packing and, consequently, its melting point and solubility . The presence of nitrogen atoms in the pyridine, triazole, and quinoxaline rings could confer the ability to form coordinate bonds with metal ions, which might be exploited in the development of metal complexes for therapeutic or diagnostic purposes .
科学的研究の応用
Chemical Interactions and Binding Characteristics
Anion Recognition and Sensing : Research on dicationic derivatives of pyridine dicarboxamide, which share structural motifs with N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)quinoxaline-6-carboxamide, demonstrates their ability to bind anions and neutral guests due to their preorganized structure and electrostatic charge effects. Such compounds have been used to develop fluorescent sensors for anions in aqueous solutions, showcasing their potential for environmental monitoring and diagnostic applications (Dorazco‐González et al., 2010).
Metal Ion Coordination : Compounds containing pyridine and quinoline motifs, similar to the target compound, have been synthesized to form coordinate bonds with metal ions like Mn(II) and Fe(II). These complexes are of interest for targeted delivery of therapeutic agents, such as nitric oxide, to biological sites, indicating the potential for medical applications in drug delivery systems (Yang et al., 2017).
Potential Applications in Catalysis and Material Science
Catalysis : Studies on manganese-catalyzed C-alkylation of N-heteroarenes with primary alcohols reveal the utility of compounds within this chemical family in organic synthesis, offering environmentally friendly methods for forming C-C bonds. This research highlights the role of N-heteroarene structures in developing new catalytic processes that are more sustainable (Jana et al., 2021).
Photocatalytic and Magnetic Properties : The introduction of quinoline-imidazole-monoamide ligands in the synthesis of octamolybdate complexes demonstrates the influence of these ligands on the electrochemical, photocatalytic, and magnetic properties of the resultant materials. Such studies suggest the application of these compounds in developing materials with specific photocatalytic or magnetic functionalities, potentially useful in environmental remediation and electronic devices (Li et al., 2020).
作用機序
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that the molecular interactions of similar derivatised conjugates in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways of this bacterium.
特性
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O/c25-17(12-3-4-15-16(8-12)20-7-6-19-15)21-9-13-11-24(23-22-13)14-2-1-5-18-10-14/h1-8,10-11H,9H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFHMEPOBABMBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,4-difluorocyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517346.png)
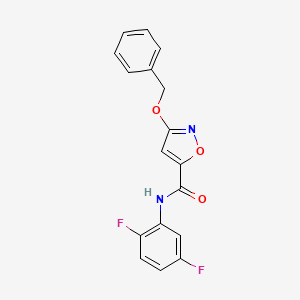
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2517350.png)
![(7-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517351.png)
![2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2517353.png)
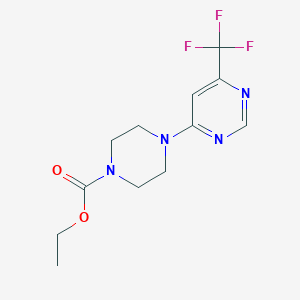

![(1R,4S)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2517357.png)
![N-(2-chlorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2517359.png)
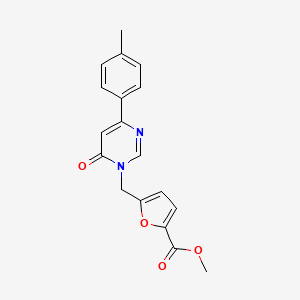
![3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid](/img/structure/B2517363.png)
![N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2517366.png)
